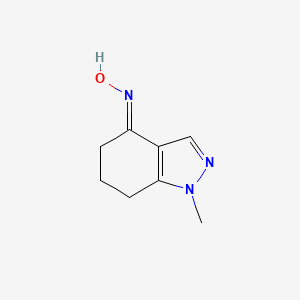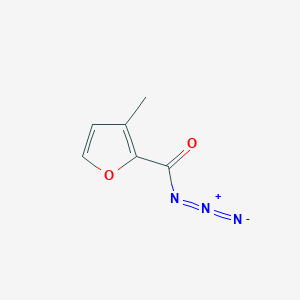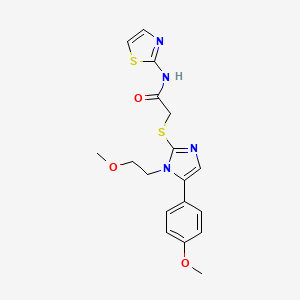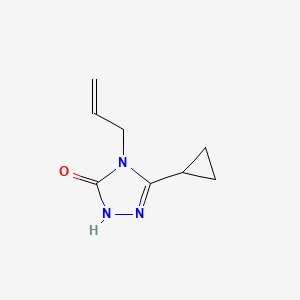![molecular formula C14H17FN2O B2710990 N-[1-(3-Fluorophenyl)piperidin-4-yl]prop-2-enamide CAS No. 2179723-66-9](/img/structure/B2710990.png)
N-[1-(3-Fluorophenyl)piperidin-4-yl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(3-Fluorophenyl)piperidin-4-yl]prop-2-enamide, also known as FPPP, is a chemical compound that belongs to the class of piperidine derivatives. FPPP has gained significant attention in the scientific community due to its potential applications in various fields of research, including medicinal chemistry, neuroscience, and pharmacology.
Mechanism of Action
N-[1-(3-Fluorophenyl)piperidin-4-yl]prop-2-enamide acts as a dopamine receptor agonist, specifically targeting the D2 and D3 receptors. It binds to these receptors and activates them, leading to an increase in dopamine release in the brain. The increase in dopamine release is responsible for the various biochemical and physiological effects of N-[1-(3-Fluorophenyl)piperidin-4-yl]prop-2-enamide.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[1-(3-Fluorophenyl)piperidin-4-yl]prop-2-enamide are primarily mediated through the activation of dopamine receptors. N-[1-(3-Fluorophenyl)piperidin-4-yl]prop-2-enamide has been shown to increase the release of dopamine in the brain, leading to an increase in locomotor activity and a decrease in body temperature. N-[1-(3-Fluorophenyl)piperidin-4-yl]prop-2-enamide has also been shown to have analgesic and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[1-(3-Fluorophenyl)piperidin-4-yl]prop-2-enamide is its specificity for dopamine receptors, making it a useful tool for studying the function of these receptors in the brain. N-[1-(3-Fluorophenyl)piperidin-4-yl]prop-2-enamide is also relatively easy to synthesize and purify, making it readily available for research purposes.
However, N-[1-(3-Fluorophenyl)piperidin-4-yl]prop-2-enamide also has some limitations. One of the main limitations is its potential for abuse and addiction. Therefore, caution must be taken when handling and using N-[1-(3-Fluorophenyl)piperidin-4-yl]prop-2-enamide in lab experiments. Additionally, N-[1-(3-Fluorophenyl)piperidin-4-yl]prop-2-enamide has been shown to have some toxic effects on the liver and kidneys, which must be taken into consideration when designing experiments.
Future Directions
There are several future directions for research on N-[1-(3-Fluorophenyl)piperidin-4-yl]prop-2-enamide. One potential direction is the development of new drugs targeting dopamine receptors based on the structure of N-[1-(3-Fluorophenyl)piperidin-4-yl]prop-2-enamide. Another direction is the study of the potential therapeutic applications of N-[1-(3-Fluorophenyl)piperidin-4-yl]prop-2-enamide in various neurological disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-[1-(3-Fluorophenyl)piperidin-4-yl]prop-2-enamide and its potential toxic effects on the body.
Conclusion:
In conclusion, N-[1-(3-Fluorophenyl)piperidin-4-yl]prop-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. N-[1-(3-Fluorophenyl)piperidin-4-yl]prop-2-enamide acts as a dopamine receptor agonist, targeting the D2 and D3 receptors, and has shown promising results as a potential drug candidate for the treatment of various neurological disorders. While N-[1-(3-Fluorophenyl)piperidin-4-yl]prop-2-enamide has some limitations, it remains a useful tool for studying the function of dopamine receptors in the brain. Further research is needed to fully understand the potential applications and limitations of N-[1-(3-Fluorophenyl)piperidin-4-yl]prop-2-enamide.
Synthesis Methods
The synthesis of N-[1-(3-Fluorophenyl)piperidin-4-yl]prop-2-enamide involves the reaction of 3-fluorobenzaldehyde with piperidine and prop-2-enamide in the presence of a catalyst. The reaction is carried out under specific conditions to ensure the purity and yield of the final product. The purity of N-[1-(3-Fluorophenyl)piperidin-4-yl]prop-2-enamide can be further enhanced by recrystallization or chromatographic techniques.
Scientific Research Applications
N-[1-(3-Fluorophenyl)piperidin-4-yl]prop-2-enamide has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, N-[1-(3-Fluorophenyl)piperidin-4-yl]prop-2-enamide has shown promising results as a potential drug candidate for the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia. N-[1-(3-Fluorophenyl)piperidin-4-yl]prop-2-enamide has also been studied for its potential analgesic and anti-inflammatory properties.
In neuroscience, N-[1-(3-Fluorophenyl)piperidin-4-yl]prop-2-enamide has been used as a tool to study the function of dopamine receptors and their role in various neurological disorders. N-[1-(3-Fluorophenyl)piperidin-4-yl]prop-2-enamide has also been used to study the effects of dopamine agonists and antagonists on the brain.
In pharmacology, N-[1-(3-Fluorophenyl)piperidin-4-yl]prop-2-enamide has been studied for its potential as a lead compound for the development of new drugs targeting specific receptors in the brain.
properties
IUPAC Name |
N-[1-(3-fluorophenyl)piperidin-4-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O/c1-2-14(18)16-12-6-8-17(9-7-12)13-5-3-4-11(15)10-13/h2-5,10,12H,1,6-9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDIGKSPYHPGRLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCN(CC1)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-Fluorophenyl)piperidin-4-yl]prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-fluoro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2710911.png)


![N-[5-Oxo-1-(2-phenylcyclopropyl)pyrrolidin-3-yl]oxirane-2-carboxamide](/img/structure/B2710917.png)
![N-(3,4-difluorophenyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2710918.png)
![5-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yloxy}pyridine-3-carboxylic acid dihydrochloride](/img/structure/B2710919.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3-methoxybenzamido)benzofuran-2-carboxamide](/img/structure/B2710921.png)

![N~1~,N~3~-bis(2,4-dichlorophenyl)-2-({[2-(dimethylamino)ethyl]amino}methylene)malonamide](/img/structure/B2710923.png)


![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbonitrile](/img/structure/B2710929.png)